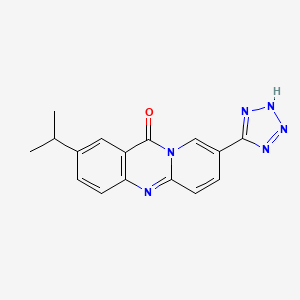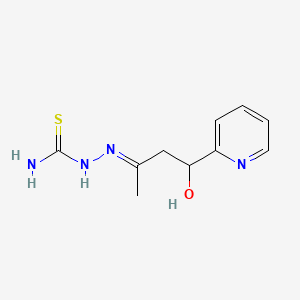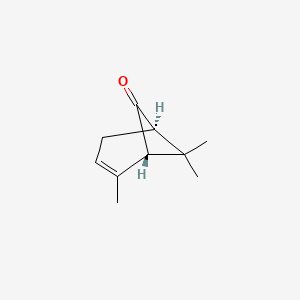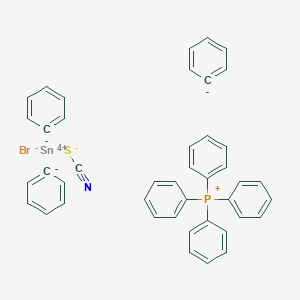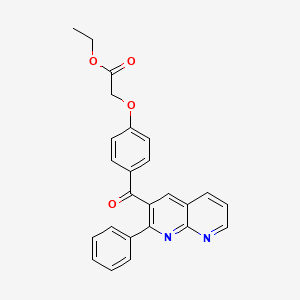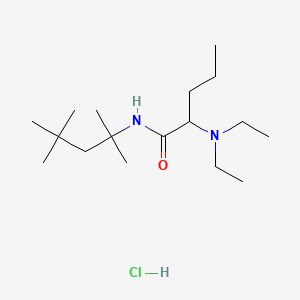
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its specific reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Valeramide Backbone: This involves the reaction of valeric acid with diethylamine under specific conditions to form the diethylamino valeramide intermediate.
Introduction of the Tetramethylbutyl Group: The intermediate is then reacted with 1,1,3,3-tetramethylbutyl chloride in the presence of a base to introduce the tetramethylbutyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethylbutylamine: Shares the tetramethylbutyl group but differs in its amine structure.
2-(Dimethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)valeramide hydrochloride is unique due to its specific combination of the diethylamino group and the tetramethylbutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.
Eigenschaften
CAS-Nummer |
110029-47-5 |
|---|---|
Molekularformel |
C17H37ClN2O |
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(2,4,4-trimethylpentan-2-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C17H36N2O.ClH/c1-9-12-14(19(10-2)11-3)15(20)18-17(7,8)13-16(4,5)6;/h14H,9-13H2,1-8H3,(H,18,20);1H |
InChI-Schlüssel |
FGORCAWFDSJSNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)NC(C)(C)CC(C)(C)C)N(CC)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


